Ethyl 2-(4-mercaptophenyl)propionate
Description
Ethyl 2-(4-mercaptophenyl)propionate (CAS: Not explicitly provided; structurally related to 869853-73-6) is an organosulfur compound featuring a thiol (-SH) group on the para-position of a phenyl ring, esterified with an ethyl propionate chain. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to its reactive thiol group, which enables thiol-ene click chemistry, nucleophilic substitutions, and disulfide bond formation .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
ethyl 2-(4-sulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8(2)9-4-6-10(14)7-5-9/h4-8,14H,3H2,1-2H3 |
InChI Key |
CRRBZWKPIGEMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate (CAS: 869853-73-6)
- Structural Differences: Incorporates two methyl groups at the α-carbon of the propionate chain, increasing steric hindrance compared to the non-methylated analogue.
- Physicochemical Properties :
- Applications : Used in organic synthesis but less reactive in nucleophilic substitutions due to steric effects .
Ethyl 2-(4-Bromomethylphenyl)propionate
- Structural Differences : Replaces the -SH group with a bromomethyl (-CH₂Br) substituent.
- Synthesis : Produced via Friedel-Crafts alkylation and bromination (70% yield) .
- Applications : Key intermediate in the synthesis of Loxoprofen (anti-inflammatory drug) .
- Reactivity : Bromine enables SN2 reactions, contrasting with thiol-mediated pathways .
Ethyl 2-[4-[(6-Chlorobenzoxazol-2-yl)oxy]phenoxy]propionate (Fenoxaprop-ethyl)
- Structural Differences: Contains a benzoxazole-oxy-phenoxy group instead of -SH.
- Applications : Herbicide safener; enhances crop tolerance to herbicides .
- Solubility : Likely higher hydrophobicity due to aromatic substituents .
Comparative Data Table
Reactivity and Stability Profiles
- Thiol Reactivity : this compound undergoes rapid oxidation to disulfides and participates in Michael additions, unlike brominated or benzoxazole derivatives .
- Steric Effects : Methylated analogues (e.g., Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate) show slower reaction kinetics in nucleophilic substitutions due to steric shielding of the thiol group .
- Thermal Stability : Thiol-containing compounds are prone to oxidative degradation, necessitating inert storage conditions, whereas halogenated derivatives (e.g., bromomethyl) are more thermally stable .
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